molecular formula C14H12ClNO3 B5153005 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5153005
M. Wt: 277.70 g/mol
InChI Key: ZJBNAWLJCZEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the class of isoindolinone derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been reported to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, anticancer, and antimicrobial activities make it a promising candidate for further optimization and testing. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the optimization of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infections. Moreover, the elucidation of its mechanism of action and the identification of its cellular targets may provide insights into the development of new drugs with similar activities. Finally, the evaluation of its toxicity and safety profile is essential for its further development as a drug candidate.
In conclusion, 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in scientific research. Its anti-inflammatory, anticancer, and antimicrobial activities make it a promising candidate for further optimization and testing. The optimization of its chemical structure, the investigation of its potential as a therapeutic agent, and the elucidation of its mechanism of action are important future directions for research on this compound.

Synthesis Methods

The synthesis of 5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 4-hydroxybenzaldehyde with 5-chloro-1,3-isobenzofurandione in the presence of a catalytic amount of piperidine. The reaction proceeds via a one-pot, three-component, and four-step process. The yield of the reaction is around 70%, and the purity of the compound is confirmed by HPLC and NMR analysis.

Scientific Research Applications

5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(17)5-3-9/h1-5,11-12,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBNAWLJCZEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-hydroxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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